c-Kit-IN-1 is classified as a kinase inhibitor, specifically targeting the c-Kit receptor. It is derived from a series of synthetic compounds designed to enhance selectivity and potency against mutant forms of c-Kit, such as those found in gastrointestinal stromal tumors. The development of this compound is part of a broader effort to create targeted therapies that minimize side effects compared to traditional chemotherapeutics.
The synthesis of c-Kit-IN-1 involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:
For example, one synthetic pathway may involve the coupling of a piperazine derivative with a substituted phenyl moiety, followed by additional modifications to introduce functional groups that enhance binding affinity to the c-Kit receptor.
The molecular structure of c-Kit-IN-1 features a complex arrangement that includes:
The compound's molecular formula can be represented as , where and correspond to specific counts of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
c-Kit-IN-1 undergoes specific chemical reactions when interacting with the c-Kit receptor:
These reactions help elucidate the compound's mechanism of action and its potential therapeutic efficacy.
The mechanism of action for c-Kit-IN-1 involves:
Data from in vitro studies demonstrate that treatment with c-Kit-IN-1 results in decreased phosphorylation levels of key signaling proteins associated with tumorigenesis.
c-Kit-IN-1 typically exhibits:
Key chemical properties include:
Relevant data indicates that modifications to the molecular structure can significantly affect these properties, influencing both bioavailability and pharmacokinetics.
c-Kit-IN-1 has several important applications in scientific research:
The activation loop (A-loop) of c-Kit is a critical regulatory element within its intracellular tyrosine kinase domain (residues 810-835), controlling catalytic accessibility and substrate recognition. In its inactive state, the A-loop obstructs the substrate-binding cleft through a characteristic "DFG-out" conformation, where the aspartate residue (D810) is oriented away from the catalytic site [1] [4]. Upon activation, phosphorylation of tyrosine residue Y823 induces a dramatic conformational shift to a "DFG-in" state, realigning catalytic residues and facilitating ATP coordination. This transition exposes the substrate-binding site and reorganizes the catalytic spine (C-spine) and regulatory spine (R-spine) – conserved networks of hydrophobic residues essential for kinase activity [1] [8].
Pathogenic mutations frequently target the A-loop architecture, with D816V representing the most clinically significant substitution. This mutation replaces aspartic acid with valine, introducing steric hindrance that stabilizes the active conformation independent of phosphorylation. Structural analyses reveal that the valine side chain prevents the inward rotation of phenylalanine F811, locking the A-loop in a constitutively active state that impairs inhibitor binding [1] [4]. Similarly, N822K and Y823D substitutions electrostatically mimic phosphorylation, reducing the energy barrier for A-loop rearrangement and promoting oncogenic signaling [4].
Table 1: Clinically Significant c-Kit Activation Loop Mutations and Structural Consequences
Mutation | Domain Location | Structural Impact | Activation Mechanism | Therapeutic Resistance |
---|---|---|---|---|
D816V | Activation loop | Steric hindrance prevents DFG-out conformation | Constitutive active state stabilization | Resistant to Imatinib |
N822K | Activation loop | Electrostatic mimicry of phosphorylation | Reduced activation energy barrier | Variable sensitivity |
Y823D | Activation loop | Phosphomimetic charge alteration | Stabilizes extended active conformation | Sensitive to Avapritinib |
DelV560 | Juxtamembrane domain | Disrupts autoinhibitory fold | Enhanced dimerization propensity | Sensitive to Imatinib |
The ATP-binding pocket of c-Kit, situated between the N-lobe and C-lobe of the kinase domain, exhibits remarkable conformational plasticity that governs inhibitor accessibility and catalytic efficiency. This pocket comprises several dynamically coupled elements: 1) The phosphate-binding loop (P-loop; residues 634-642) coordinates ATP phosphates through conserved glycine residues (G638, G640); 2) The hinge region (residues 670-676) connects N-lobe and C-lobe while forming hydrogen bonds with ATP's adenine ring; and 3) The catalytic loop (residues 780-785) positions catalytic residues D790 and K791 for phosphotransfer [1] [7].
The GNNK (Gly-Asn-Asn-Lys) splice variants critically influence pocket dynamics. The GNNK(-) isoform demonstrates enhanced catalytic efficiency (kcat/Km = 8.7 ± 0.9 μM-1s-1) compared to GNNK(+) (kcat/Km = 3.2 ± 0.4 μM-1s-1), attributed to increased flexibility in the juxtamembrane region that facilitates optimal positioning of the N-lobe [1] [4]. ATP binding initiates a conserved glycine-rich motif (GXGXXG) that acts as a bimodal switch – glycine residues enable backbone torsion necessary for the compact, closed conformation that envelops ATP [7]. Mutagenesis studies demonstrate that substitution of G647 (within the ATP regulatory module) with bulkier residues reduces ATP affinity by >20-fold and impairs catalytic efficiency by disrupting this conformational transition [7] [8].
Table 2: c-Kit ATP-Binding Pocket Structural Elements and Their Functional Roles
Structural Element | Key Residues | Function | Impact of Perturbation |
---|---|---|---|
Phosphate-binding loop | G638-C634-V635 | Coordinates ATP phosphates | Reduced catalytic efficiency (kcat ↓ 80%) |
Hinge region | V670-C673-E671 | Adenine ring H-bonding | Disrupted ATP positioning (Kd ↑ 15-fold) |
Catalytic loop | D790-K791-H780 | Phosphotransfer catalysis | Abolished kinase activity |
GXGXXG motif | G645-X-G647-X-X-G650 | ATP bimodal switching | Impaired closed conformation formation |
GNNK splice variants | G510-N511-N512-K513 | Modulates juxtamembrane flexibility | Altered signaling kinetics |
c-Kit activation initiates through ligand-induced homodimerization, a process governed by precise extracellular domain rearrangements. Unliganded c-Kit exists predominantly as monomers due to electrostatic repulsion between membrane-proximal immunoglobulin-like domains D4 and D5 (pI = 9.2). Stem cell factor (SCF) binding to domains D1-D3 induces a 70° rotation of D4, overcoming this repulsion and enabling D4-D4 homotypic interaction [1] [10]. This reorientation brings intracellular domains into proximity, facilitating trans-autophosphorylation through a sequential mechanism: 1) Initial phosphorylation occurs at juxtamembrane tyrosines Y568 and Y570, relieving autoinhibition; 2) Subsequent phosphorylation of the activation loop Y823 enhances catalytic efficiency; and 3) Terminal phosphorylation of C-terminal tyrosines Y900 and Y936 creates docking sites for downstream effectors [1] [4].
The autophosphorylation cascade exhibits positive cooperativity, with initial phosphorylation events increasing catalytic efficiency for subsequent modifications. Kinetic studies demonstrate a 7.5-fold acceleration in Y936 phosphorylation following Y823 modification [1]. This hierarchical process creates distinct signaling complexes: phosphorylated Y703 and Y936 recruit GRB2-SOS complexes, activating RAS-MAPK pathways, while phosphorylated Y721 provides docking for the p85 subunit of PI3K, initiating AKT-mediated survival signaling [1] [4]. Oncogenic dimerization occurs in mutation-induced ligand-independent contexts, particularly with exon 11 mutations (e.g., DelV560) that disrupt juxtamembrane autoinhibition, allowing spontaneous dimerization and constitutive signaling independent of SCF binding [4].
Table 3: c-Kit Transautophosphorylation Cascade and Downstream Signaling
Phosphorylation Site | Position | Kinetics | Docking Partners | Functional Outcome |
---|---|---|---|---|
Y568/Y570 | Juxtamembrane | Initial event (k = 0.8 min⁻¹) | Releases autoinhibition | Kinase domain activation |
Y703 | Kinase insert | Secondary (k = 2.1 min⁻¹) | GRB2-SOS complex | RAS/MAPK activation |
Y721 | Kinase insert | Secondary (k = 1.9 min⁻¹) | p85-PI3K | AKT survival signaling |
Y823 | Activation loop | Tertiary (k = 4.5 min⁻¹) | Stabilizes active conformation | Catalytic enhancement |
Y936 | C-terminal tail | Terminal (k = 0.3 min⁻¹) | CRK/GRB2 | Cell migration regulation |
The juxtamembrane (JM) domain (residues 544-580) functions as a critical autoinhibitory module through dynamic interactions with the kinase domain. In the basal state, JM residues W557 and V560 wedge into a hydrophobic pocket formed by αC-helix and the catalytic loop, stabilizing the inactive conformation through steric blockade of the substrate-binding cleft [4] [8]. This autoinhibition is further reinforced by JM tyrosine phosphorylation (Y553, Y563) that stabilizes intramolecular interactions. Mutations disrupting this autoinhibitory interface (particularly DelV560 and W557R) account for >70% of gastrointestinal stromal tumor (GIST)-associated c-Kit mutations, highlighting its regulatory significance [4].
The C-terminal domain (residues 890-976) contains two tyrosine phosphorylation sites (Y900, Y936) that serve as docking platforms and exhibit allosteric modulation of kinase activity. Phosphorylation at Y936 induces a conformational change in the kinase N-lobe, enhancing ATP-binding affinity by 3.8-fold [1] [8]. This domain also undergoes tissue-specific alternative splicing, generating isoforms with differential signaling properties. The GNNK(-) variant demonstrates enhanced association with SRC family kinases (kon = 1.4 × 10⁴ M⁻¹s⁻¹ vs. 3.2 × 10³ M⁻¹s⁻¹ for GNNK+), promoting STAT3-mediated transcriptional activity [4].
Type III allosteric inhibitors (e.g., c-Kit-IN-1) exploit these regulatory mechanisms by binding to the JM-kinase interface rather than the ATP pocket. Structural studies reveal that c-Kit-IN-1 stabilizes the autoinhibited conformation through hydrogen bonding with JM residue E640 and hydrophobic interactions with V654 of the kinase domain, increasing the energy barrier for activation loop transition [8]. This mechanism retains efficacy against activation loop mutants (D816V) that confer resistance to ATP-competitive inhibitors by preserving binding site conservation [4] [8].
Table 4: Allosteric Sites and Modulators of c-Kit Regulatory Domains
Allosteric Site | Key Structural Elements | Modulators | Mechanism of Action |
---|---|---|---|
JM-kinase interface | W557-V560 hydrophobic pocket | c-Kit-IN-1, Imatinib | Stabilizes autoinhibitory conformation |
C-terminal phosphotyrosine sites | Y900/Y936 phosphorylation motifs | CRK/GRB2 adaptors | Enhances ATP-binding affinity |
Dimerization interface | D4-D5 electrostatic surface | SCF ligand | Induces rotational reorientation |
Kinase insert region | Y703/Y721 phosphorylation sites | PI3K/GRB2 complexes | Modulates substrate accessibility |
Splice variant interface | GNNK motif | SRC family kinases | Alters signaling kinetics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7